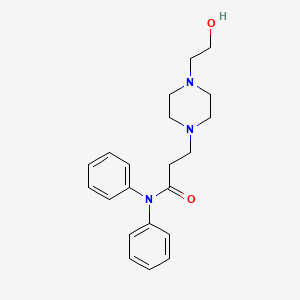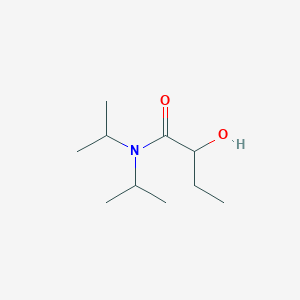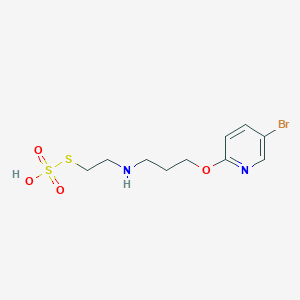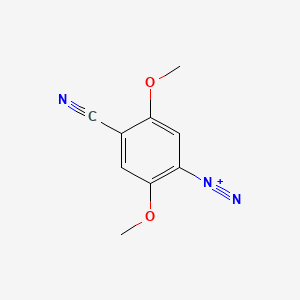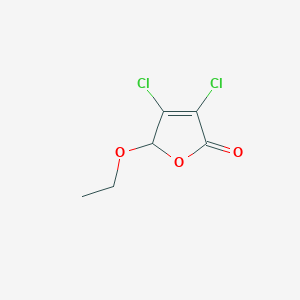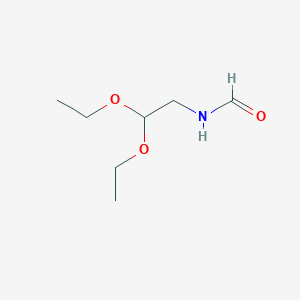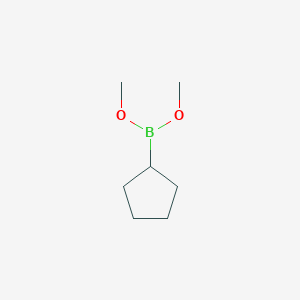
Dimethyl cyclopentylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl cyclopentylboronate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a cyclopentyl group and two methyl groups. Organoboron compounds, including this compound, are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl cyclopentylboronate can be synthesized through several methods. One common approach involves the hydroboration of cyclopentene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired product. The reaction typically proceeds under mild conditions, making it an efficient and practical method for laboratory synthesis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for optimizing production efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl cyclopentylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates, which are valuable intermediates in organic synthesis.
Reduction: It can be reduced to form boranes, which are useful in hydroboration reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl cyclopentylboronate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl cyclopentylboronate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. In biological systems, boron compounds can interact with cellular components, potentially affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl phenylboronate
- Dimethyl butylboronate
- Dimethyl hexylboronate
Comparison: Dimethyl cyclopentylboronate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other boron compounds. This uniqueness makes it particularly useful in specific reactions where the cyclopentyl group can influence the reactivity and selectivity of the compound .
Eigenschaften
CAS-Nummer |
41156-60-9 |
|---|---|
Molekularformel |
C7H15BO2 |
Molekulargewicht |
142.01 g/mol |
IUPAC-Name |
cyclopentyl(dimethoxy)borane |
InChI |
InChI=1S/C7H15BO2/c1-9-8(10-2)7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
XKVXABOILVNHCI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCCC1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


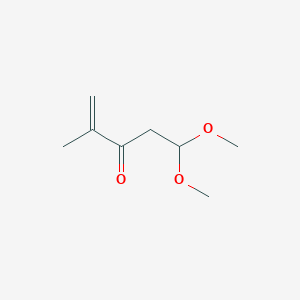
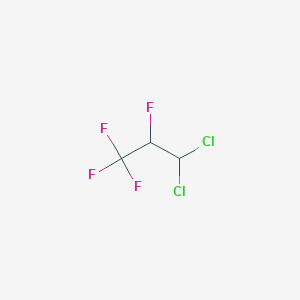
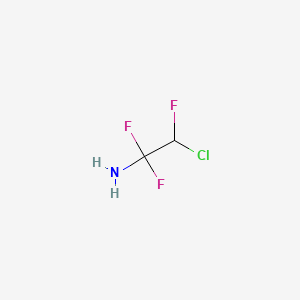
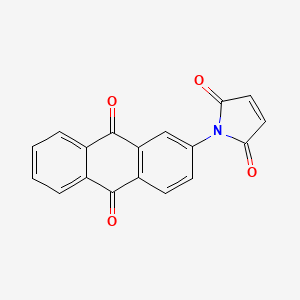
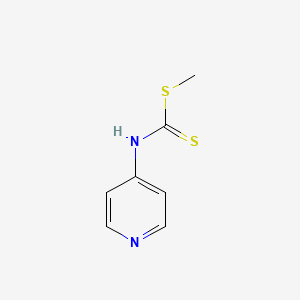

![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

